24,25-Dihydroxy Fusidic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

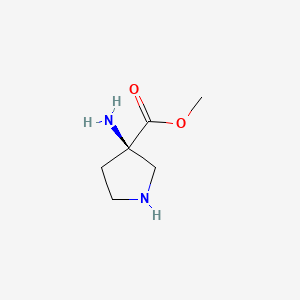

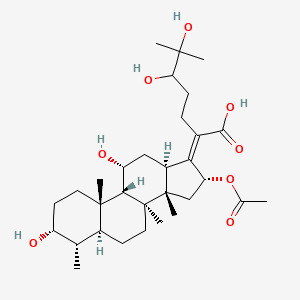

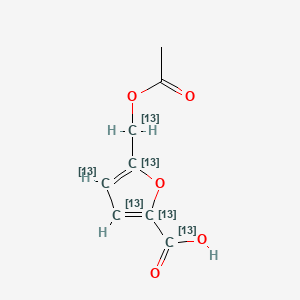

24,25-Dihydroxy Fusidic Acid is a hydrolysis product of Fusidic Acid . It has a molecular formula of C31H50O8 and a molecular weight of 550.72 g/mol . The IUPAC name for this compound is (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16R)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5,6-dihydroxy-6-methylheptanoic acid .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple chiral centers. The compound has a tetracyclic triterpenoid structure .

Physical And Chemical Properties Analysis

This compound is a solid substance. It should be stored at -20° C. Its melting point is greater than 146° C (dec.) .

Scientific Research Applications

Interaction with Ribosome-Elongation Factor-G Complexes : Fusidic acid, including its analog 24,25-Dihydroxy Fusidic Acid, inhibits polypeptide chain elongation by binding to the ribosome-elongation factor-G-GDP complex, preventing its dissociation. This interaction is quantified in terms of stoichiometry and binding affinity (Willie, Richman, Godtfredsen, & Bodley, 1975).

Structural Requirements for Antibiotic Action : The structural analogs of fusidic acid, including this compound, have been studied to understand their binding capabilities and the stabilization of the ribosome complex. Critical elements like the C17-20 double bond and a carboxyl group near the C20 carbon are essential for both binding and complex stabilization activities (Willie et al., 1975).

Antibacterial and Antimicrobial Properties : Fusidic acid derivatives, including this compound, possess antibacterial and antimicrobial properties. These derivatives are effective against certain bacteria, particularly Gram-positive bacteria like Staphylococcus aureus (Cao et al., 2018).

Biosynthesis in Fungi : The biosynthesis of fusidic acid and its derivatives in fungi has been a subject of research. Understanding the gene clusters involved in this process can provide insights into the production of these compounds (Cao et al., 2018).

Potential for Clinical Application : Fusidic acid and its derivatives, including this compound, have been used in clinical settings, primarily in the treatment of staphylococcal infections. Their unique mode of action and structure make them a valuable option for treating specific bacterial infections (Fernandes, 2016).

Formulations for Dermal Delivery : Research has been conducted on in situ gel formulations containing fusidic acid for dermal delivery, specifically for burn wound treatment. Such formulations demonstrate potential for improving the wound healing process (Aksu et al., 2019).

Mechanism of Action

properties

IUPAC Name |

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16R)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5,6-dihydroxy-6-methylheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O8/c1-16-19-10-13-30(6)26(29(19,5)12-11-21(16)33)22(34)14-20-25(23(39-17(2)32)15-31(20,30)7)18(27(36)37)8-9-24(35)28(3,4)38/h16,19-24,26,33-35,38H,8-15H2,1-7H3,(H,36,37)/b25-18-/t16-,19-,20-,21+,22+,23+,24?,26-,29-,30-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLFLDPZTHZNCH-UBMISKSXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC(C(C)(C)O)O)C(=O)O)OC(=O)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@H](/C4=C(/CCC(C(C)(C)O)O)\C(=O)O)OC(=O)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747673 |

Source

|

| Record name | (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16R)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5,6-dihydroxy-6-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80445-74-5 |

Source

|

| Record name | (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16R)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5,6-dihydroxy-6-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene)](/img/structure/B589450.png)

![N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B589453.png)